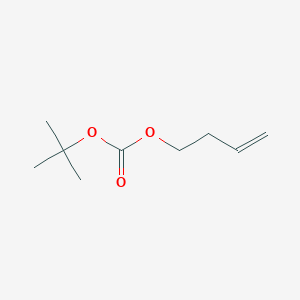
5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid is a complex organic compound with the molecular formula C23H14O12 and a molecular weight of 482.35 g/mol . This compound is characterized by its white solid form, which is insoluble in water but soluble in organic solvents such as chloroform and xylene . It is primarily used as an intermediate in the synthesis of high-performance polymers and fluorescent dyes .
Preparation Methods
The synthesis of 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid typically involves chemical synthesis routes that can be optimized based on the desired research outcomes and conditions . One common method involves the reaction of 5-carboxy-1,3-phenylenebis(oxy) with isophthalic acid under specific conditions to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency .
Chemical Reactions Analysis
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid involves its interaction with molecular targets and pathways specific to its application. For instance, in biological imaging, the compound’s fluorescent properties are activated upon binding to specific cellular components, allowing for visualization under certain conditions . The exact molecular targets and pathways can vary depending on the specific use case and the environment in which the compound is applied .
Comparison with Similar Compounds
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid can be compared to other similar compounds such as:
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
1,3-Benzenedicarboxylic acid, 5,5’-((5-carboxy-1,3-phenylene)bis(oxy))bis-: Another structurally related compound with distinct uses in material science and chemistry.
The uniqueness of 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid lies in its specific functional groups and the resulting properties that make it suitable for high-performance applications in various fields .
Properties
Molecular Formula |
C23H14O12 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
5-[3-carboxy-5-(3,5-dicarboxyphenoxy)phenoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H14O12/c24-19(25)10-1-11(20(26)27)4-15(3-10)34-17-7-14(23(32)33)8-18(9-17)35-16-5-12(21(28)29)2-13(6-16)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
HCDRRPMFFMRKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)OC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
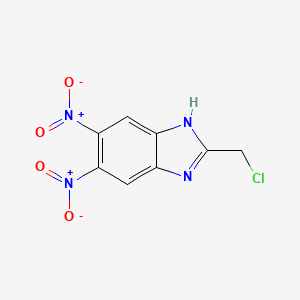
![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)
![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)
![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)
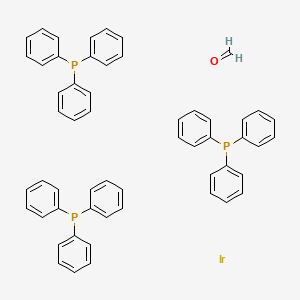
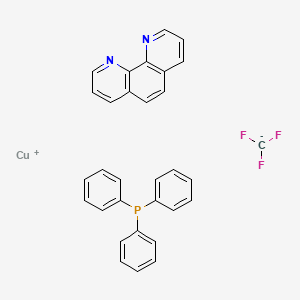
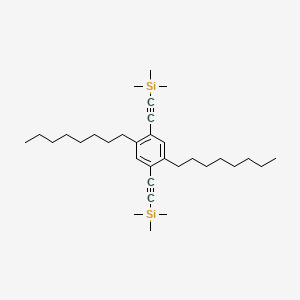
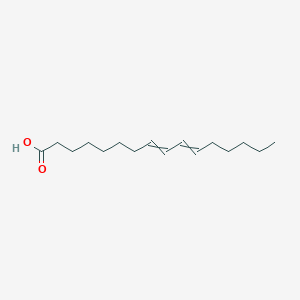
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
